N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide
Description
N-(1,2-Benzoxazol-3-yl)-4-nitrobenzamide is a nitrobenzamide derivative characterized by a benzoxazole ring fused with an amide-linked nitrobenzene group. The nitro group at the para position of the benzene ring enhances electron-withdrawing effects, influencing molecular stability and intermolecular interactions.
Properties
Molecular Formula |
C14H9N3O4 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O4/c18-14(9-5-7-10(8-6-9)17(19)20)15-13-11-3-1-2-4-12(11)21-16-13/h1-8H,(H,15,16,18) |
InChI Key |
SMJAHLQKSKTJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide typically involves the reaction of 2-aminophenol with 4-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: The major product is the corresponding nitro compound.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as nitrobenzoxazole or halobenzoxazole.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(1,2-benzoxazol-3-yl)-4-nitrobenzamide with structurally related nitrobenzamide derivatives, emphasizing synthesis routes, physicochemical properties, and applications:
Key Observations:
Structural Variations: The benzoxazole core in the target compound distinguishes it from benzothiazole () and benzimidazole () analogs. Benzoxazole’s oxygen atom (vs. Substituents like the 3-chlorophenethyl group () or diphenylethyl () introduce steric bulk and lipophilicity, which may enhance membrane permeability compared to the planar benzoxazole system.
Synthetic Methods :
- Ball-milling synthesis () offers an eco-friendly, solvent-free route for nitrobenzamide derivatives, contrasting with traditional reflux-based condensation () or multi-step fusion (). The target compound’s synthesis likely requires similar amide bond formation but with benzoxazole-3-amine as the nucleophile.
Biological Relevance :
- While direct data for the target compound are absent, N-(3-chlorophenethyl)-4-nitrobenzamide () and benzimidazole analogs () exhibit antitumor and antimicrobial activities, suggesting the nitrobenzamide moiety is critical for bioactivity. The benzoxazole ring may further modulate selectivity due to its rigid, planar structure .
Characterization :
- All compounds rely on NMR and mass spectrometry for structural validation. HRMS () is essential for confirming fragmentation patterns, such as the cleavage of the amide bond to generate nitrobenzoyl ions (m/z 165–167) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
